2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-difluorophenyl)a cetamide
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Overview
Description
2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-difluorophenyl)acetamide is a compound that features a 1,2,4-triazole ring, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-difluorophenyl)acetamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-amino-5-(2-methylphenyl)-1,2,4-triazole-3-thiol with N-(2,4-difluorophenyl)acetamide in the presence of a suitable base and solvent . The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-difluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-difluorophenyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: The compound has potential as a therapeutic agent due to its biological activities.
Industry: It can be used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring is known to inhibit certain enzymes, which can disrupt biological pathways and lead to antimicrobial effects. Additionally, the compound may interact with cellular membranes, affecting their integrity and function .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-5-(4-chlorophenyl)-1,2,4-triazole-3-thiol
- 4-amino-5-(4-methylphenyl)-1,2,4-triazole-3-thiol
- 4-amino-5-(4-fluorophenyl)-1,2,4-triazole-3-thiol
Uniqueness
2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-difluorophenyl)acetamide is unique due to the presence of both the 1,2,4-triazole ring and the difluorophenylacetamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H15F2N5OS |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-[[4-amino-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide |
InChI |
InChI=1S/C17H15F2N5OS/c1-10-4-2-3-5-12(10)16-22-23-17(24(16)20)26-9-15(25)21-14-7-6-11(18)8-13(14)19/h2-8H,9,20H2,1H3,(H,21,25) |
InChI Key |
KEYNOTNYCRDMBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
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